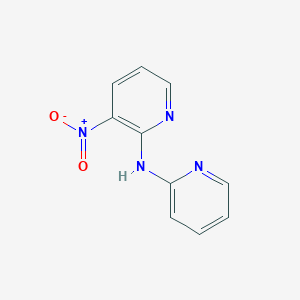
3-Nitro-N-(pyridin-2-yl)pyridin-2-amine
Cat. No. B8489827
M. Wt: 216.20 g/mol
InChI Key: VXZKJRZDVQZVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04195088
Procedure details


31.6 g of 2-chloro-3-nitro-pyridine and 56.5 g of 2-amino-pyridine were well mixed in a mortar and the mixture was slowly heated on an oil bath to the melting point. At 150° C. a lively reaction started and the temperature spontaneously rose to 160° C. The heating was suspended until the isothermic reaction ceased and heating at 150° C. was continued for 2 hours. The mixture was cooled and the fused mass was taken up in 500 ml of chloroform. The mixture was concentrated and was chromatographed over silica gel. Elution with about 3 liters of a 1-0.75-1.2 chloroform-benzene-ether mixture yielded unreacted 2-chloro-3-nitro-pyridine and evaporation of the eluent yielded 20 g of raw product which was crystallized from 95% ethanol to obtain 15.5 g (36% yield) of 2-(2-pyridylamino)-3-nitro-pyridine in the form of orange-yellow needles melting at 121°-123° C. The product was soluble in 2 N hydrochloric acid.
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
36%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C(Cl)(Cl)Cl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[NH:11][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
needles
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
31.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
56.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was slowly heated on an oil bath to the melting point
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 150° C. a lively reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
spontaneously rose to 160° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating was suspended until the isothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed over silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with about 3 liters of a 1-0.75-1.2 chloroform-benzene-ether mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded unreacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2-chloro-3-nitro-pyridine and evaporation of the eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 20 g of raw product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from 95% ethanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.5 g | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
